N-Cyclopentylcyclohexanamine hydrobromide
CAS No.: 1269147-25-2
Cat. No.: VC8065009
Molecular Formula: C11H22BrN
Molecular Weight: 248.20
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269147-25-2 |
---|---|
Molecular Formula | C11H22BrN |
Molecular Weight | 248.20 |
IUPAC Name | N-cyclopentylcyclohexanamine;hydrobromide |
Standard InChI | InChI=1S/C11H21N.BrH/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;/h10-12H,1-9H2;1H |
Standard InChI Key | OYWXTZOFSJLPCW-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2CCCC2.Br |
Canonical SMILES | C1CCC(CC1)NC2CCCC2.Br |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Structural Features
The IUPAC name for the compound is N-cyclopentylcyclohexanamine hydrobromide, reflecting its bicyclic amine structure and ionic association with hydrobromic acid . The base structure consists of a cyclohexane ring bonded to an amine group, which is further substituted with a cyclopentyl moiety. Protonation of the amine by HBr results in a positively charged ammonium ion paired with a bromide counterion, as depicted in its SMILES notation: C1CCC(CC1)NC2CCCC2.Br
.
Table 1: Key Identifiers of N-Cyclopentylcyclohexanamine Hydrobromide
Property | Value | Source |
---|---|---|
CAS Number | 1269147-25-2 | |
Molecular Formula | C₁₁H₂₂BrN | |
Molecular Weight | 248.20 g/mol | |
Parent Compound (CAS) | 40649-25-0 | |
SMILES | C1CCC(CC1)NC2CCCC2.Br | |
InChIKey | OYWXTZOFSJLPCW-UHFFFAOYSA-N |
Synonyms and Historical Context
The compound is interchangeably referred to as N-Cyclopentylcyclohexanamine HBr, MFCD13186573, and NSC1504 (for the parent amine) . Its parent compound was first cataloged in the National Service Center (NSC) database in 1963, indicating early interest in its pharmacological potential .
Synthesis and Production
Synthetic Pathways
The hydrobromide salt is typically synthesized via acid-base neutralization. N-Cyclopentylcyclohexanamine (167.29 g/mol) is reacted with hydrobromic acid (HBr) in a polar solvent such as ethanol or water, yielding the ionic salt through proton transfer:
This exothermic reaction requires controlled conditions to avoid decomposition . Purification is achieved through recrystallization, often using ethanol-diethyl ether mixtures to enhance yield .
Industrial and Laboratory-Scale Production
While large-scale manufacturing data are scarce, laboratory protocols emphasize stoichiometric precision and inert atmospheres to prevent oxidation . The compound is commercially available in milligram to gram quantities, with purity levels exceeding 95% .
Physicochemical Properties
Molecular and Thermal Characteristics
The compound’s ionic nature confers high solubility in polar solvents (e.g., water, methanol) and limited solubility in nonpolar solvents like hexane . Key computed properties include:
Table 2: Computed Physicochemical Properties
Property | N-Cyclopentylcyclohexanamine Hydrobromide | Parent Amine |
---|---|---|
Molecular Weight | 248.20 g/mol | 167.29 g/mol |
Hydrogen Bond Donors | 2 | 1 |
Hydrogen Bond Acceptors | 1 | 1 |
Rotatable Bonds | 2 | 2 |
XLogP3 (Lipophilicity) | – | 2.9 |
Topological Polar Surface Area | 12 Ų | 12 Ų |
The hydrobromide salt exhibits enhanced stability compared to the free base, with a melting point estimated above 200°C .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid bicyclic structure makes it a valuable intermediate in designing dopamine receptor ligands and neurologically active compounds . Derivatives such as N-Cyclopentyl-4-methylcyclohexanamine hydrobromide (CAS 1609396-19-1) demonstrate the scaffold’s versatility in medicinal chemistry.
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